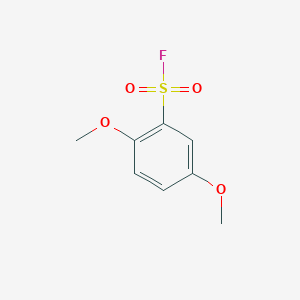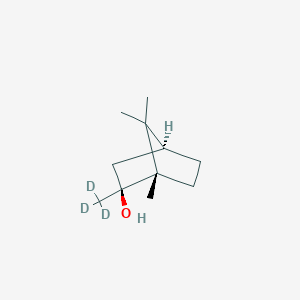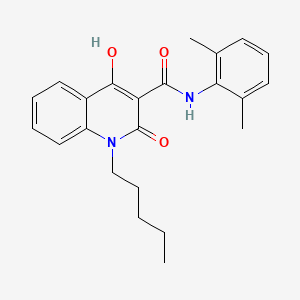
Titanyl Phthalocyanine (purified by sublimation)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Titanyl phthalocyanine can be synthesized through several methods. One common approach involves the reaction of phthalodinitrile with titanium tetrachloride in the presence of a suitable solvent, such as quinoline, under reflux conditions. The reaction typically proceeds as follows:
C8H4(CN)2+TiCl4→TiOPc+4HCl
The resulting crude product is then purified by sublimation to obtain high-purity titanyl phthalocyanine .
Industrial Production Methods
In industrial settings, titanyl phthalocyanine is often produced using a physical vapor transport (PVT) technique. This method involves the sublimation of the crude compound in a controlled environment, followed by the selective growth of different polymorphic phases (α-, β-, and C-phase) on various substrates .
化学反応の分析
Types of Reactions
Titanyl phthalocyanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced titanium species.
Substitution: Substitution reactions can occur at the peripheral positions of the phthalocyanine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted phthalocyanines, oxo derivatives, and reduced titanium species .
科学的研究の応用
Titanyl phthalocyanine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of titanyl phthalocyanine involves its ability to absorb light and generate excited states. These excited states can then transfer energy to molecular oxygen, producing reactive oxygen species such as singlet oxygen. This process is particularly useful in photodynamic therapy, where the generated reactive oxygen species can induce cell death in cancerous tissues . The molecular targets and pathways involved include the cellular membrane, mitochondria, and various signaling pathways .
類似化合物との比較
Similar Compounds
- Zinc phthalocyanine
- Copper phthalocyanine
- Iron phthalocyanine
- Cobalt phthalocyanine
- Magnesium phthalocyanine
Uniqueness
Titanyl phthalocyanine stands out due to its unique combination of high thermal stability, excellent photoconductivity, and ability to form various polymorphic phases. These properties make it particularly suitable for applications in photoelectronic devices and photodynamic therapy .
特性
分子式 |
C32H16N8OTi |
|---|---|
分子量 |
576.4 g/mol |
IUPAC名 |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene;oxotitanium |
InChI |
InChI=1S/C32H16N8.O.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;; |
InChIキー |
RUXMYIJUTLLEIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053506.png)
![N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12053508.png)

![2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid](/img/structure/B12053519.png)
![(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B12053520.png)



![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B12053542.png)
![(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12053546.png)


![tert-Butyl N-[(2-methylphenyl)methylene]carbamate](/img/structure/B12053559.png)
![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053581.png)
